molecular formula C10H6Na2O7S2 B030963 Disodium 3-hydroxynaphthalene-2,7-disulfonate CAS No. 135-51-3

Disodium 3-hydroxynaphthalene-2,7-disulfonate

Cat. No. B030963
CAS RN: 135-51-3
M. Wt: 327.3 g/mol
InChI Key: VNEBWJSWMVTSHK-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of disodium 3-hydroxynaphthalene-2,7-disulfonate and its derivatives involves several key procedures, including the alkaline fusion of sodium 3-hydroxy-1-naphthalene sulfonate, sodium 4-hydroxy-2-naphthalene sulfonate, or disodium 1,3-naphthalene disulfonate. An alternative method includes efficient dihydroxylation of naphthalene by photocatalytic oxidation in aqueous nano-TiO2 suspension. These methods emphasize the versatility and adaptability of synthesis routes for producing disodium 3-hydroxynaphthalene-2,7-disulfonate and its related compounds (Zhang, 2005).

Molecular Structure Analysis

The molecular structure of disodium 3-hydroxynaphthalene-2,7-disulfonate derivatives has been extensively studied, including the analysis of tetradodecyloxy[6]helicenebisquinone derivatives synthesized from disodium 4,5-dihydroxynaphthalene-2,7-disulfonate. The structure of these compounds, analyzed by X-ray diffraction, supports the presumed basis for their unique optical properties, demonstrating the complex and intriguing nature of these molecules (Paruch et al., 2000).

Chemical Reactions and Properties

Disodium 3-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including autoxidation, which is significant in the study of the environmental behavior of azo dyes. The autoxidation of mono- and disulfonated naphthalene derivatives has been analyzed, showing the formation of complex products under aerobic conditions. This illustrates the compound's reactivity and its potential impact on environmental processes (Kudlich et al., 1999).

Physical Properties Analysis

The physical properties of disodium 3-hydroxynaphthalene-2,7-disulfonate derivatives have been investigated, particularly in the context of their hydrophobic components. Studies have shown that the size of the hydrophobic component can significantly affect the properties of sulfonated poly(arylene ether sulfone)s, influencing water cluster formation, proton conductivities, and membrane performance. This underscores the importance of molecular design in optimizing the physical properties of these compounds for specific applications (Bae et al., 2009).

Chemical Properties Analysis

The chemical properties of disodium 3-hydroxynaphthalene-2,7-disulfonate and its derivatives are crucial for their applications in various fields. For example, the sulfomethylation of 7-amino-4-hydroxynaphthalene-2-sulfonic acid has been studied, revealing optimal conditions for the reaction and highlighting the compound's utility in synthesizing high-purity products. This illustrates the compound's versatility and its potential for further chemical modifications to enhance its utility in different industrial and research contexts (Feng et al., 2006).

Scientific Research Applications

  • Photometric Determination in Alloys : It is used in the photometric determination of titanium in aluminium alloys, forming disodium chromotropate which creates colored complexes with titanium, offering results in good agreement with other methods (Asmus & Kurzmann, 1967).

  • Iron(III) Determination in Water : Its derivative, disodium 1-(2-pyridylazo)-2-oxynaphthalene-3,6-disulfonate, can be immobilized on fibrous sorbents for optimal iron(III) determination in water (Smanova, Gafurova, & Savchkov, 2011).

  • Synthesis of Helicenebisquinones : It is used in the rapid synthesis of tetradodecyloxy[6]helicenebisquinone and various analogues (Paruch, Vyklický, Katz, Incarvito, & Rheingold, 2000).

  • Chelate Stabilization in Azo Type Metallochromic Indicators : Chromotropic acid, a related compound, shows significant impact on chelate stabilization, affecting the stability of azo type metallochromic indicators (Katayama, Miyata, & Tǒei, 1971).

  • Anticonvulsive Action in Epilepsy : Azosulfamide, a related compound, shows potential as a treatment for severe epilepsy due to its anticonvulsive action (Cohen & Cobb, 1941).

  • Membrane Properties in Fuel Cells : Sulfonated poly(arylene ether sulfone)s with small hydrophobic components like SPE3 and SPE4, which are related to disodium 3-hydroxynaphthalene-2,7-disulfonate, lead to improved membrane properties due to larger water clusters and high proton conductivities (Bae, Miyatake, & Watanabe, 2009).

  • Trace Metal Analysis in Environmental Monitoring : A simple and sensitive solid-phase spectrophotometric method utilizing a derivative of disodium 3-hydroxynaphthalene-2,7-disulfonate is developed for determining trace amounts of Rh(III) in real samples, applicable in environmental monitoring and trace metal analysis (Tofan, 2011).

  • Quantification of Ultra-Trace Molybdenum : An ultrasensitive spectrophotometric method using 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt effectively quantifies ultra-trace molybdenum in water and biological samples (Nagaraja, Krishna, Shivakumar, Paulas, & Rangappa, 2011).

Safety And Hazards

Disodium 3-hydroxynaphthalene-2,7-disulfonate is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

disodium;3-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBWJSWMVTSHK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

148-75-4 (Parent)
Record name Ferricon
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DSSTOX Substance ID

DTXSID8044543
Record name Disodium 3-hydroxynaphthalene-2,7-disulfonate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name 2-Naphthol-3,6-disulfonic acid, disodium salt
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Product Name

Disodium 3-hydroxynaphthalene-2,7-disulfonate

CAS RN

135-51-3
Record name Ferricon
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Record name 2,7-Naphthalenedisulfonic acid, 3-hydroxy-, sodium salt (1:2)
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Record name Disodium 3-hydroxynaphthalene-2,7-disulfonate
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Record name Disodium 3-hydroxynaphthalene-2,7-disulphonate
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Record name DISODIUM 3-HYDROXYNAPHTHALENE-2,7-DISULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 3-hydroxynaphthalene-2,7-disulfonate
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Disodium 3-hydroxynaphthalene-2,7-disulfonate
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Disodium 3-hydroxynaphthalene-2,7-disulfonate
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Reactant of Route 5
Disodium 3-hydroxynaphthalene-2,7-disulfonate
Reactant of Route 6
Disodium 3-hydroxynaphthalene-2,7-disulfonate

Citations

For This Compound
8
Citations
S Liu, L Wang, C Hu, X Huang, H Liu, Q Xuan, X Lin… - Scientific Reports, 2017 - nature.com
Uremia has been a rapidly increasing health problem in China. Hemodialysis (HD) is the main renal replacement therapy for uremia. The results of large-scale clinical trials have shown …
Number of citations: 17 www.nature.com
G Mariani, D Moldenhauer, R Schweins… - Journal of the …, 2016 - ACS Publications
The rational design of supramolecular nanoparticles by self-assembly is a crucial field of research due to the wide applications and the possibility of control through external triggers. …
Number of citations: 51 pubs.acs.org
Z Wang, D Chen, H Piao, X Hua - Acta Biochimica et Biophysica …, 2020 - academic.oup.com
PTEN loss-of-function mutations frequently occur in gliomas and lead to poor overall survival. PTEN deficiency induces metabolic reprogramming, which may provide therapeutic targets…
Number of citations: 3 academic.oup.com
J Zeng, H Kuang, C Hu, X Shi, M Yan… - … science & technology, 2013 - ACS Publications
Bisphenol A (BPA), a chemical widely used in the manufacture of polycarbonate plastics, has raised considerable concern in recent decades because of its hormone-like properties. …
Number of citations: 77 pubs.acs.org
G Mariani, R Schweins, F Gröhn - The Journal of Physical …, 2016 - ACS Publications
pH can be used to tune the self-assembly of cationic polyelectrolyte dendrimers and oppositely charged dyes and to produce particles with a desired shape and size in aqueous solution…
Number of citations: 7 pubs.acs.org
J Zeng, P Yin, Y Tan, L Dong, C Hu… - Journal of proteome …, 2014 - ACS Publications
Hepatocellular carcinoma (HCC) is one of the most lethal malignancies. The lack of effective screening methods for early diagnosis has been a longstanding bottleneck to improve the …
Number of citations: 129 pubs.acs.org
C Hu, M Hoene, P Plomgaard… - The Journal of …, 2020 - academic.oup.com
Context The liver is crucial to maintain energy homeostasis during exercise. Skeletal muscle-derived metabolites can contribute to the regulation of hepatic metabolism. Objective We …
Number of citations: 31 academic.oup.com
L Wang, M He, S Chen, K Wang, D Cui… - Journal of Forestry …, 2019 - Springer
To understand the function of phosphoenolpyruvate carboxylase kinase, we introduced PtPEPCK1 gene under the control of 35S promoter into 84K poplar (Populus alba × P. …
Number of citations: 1 link.springer.com

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